Methyl 2,5-dichloro-3-methoxyisonicotinate

Medicinal Chemistry Computational ADME Fragment-Based Drug Design

Methyl 2,5-dichloro-3-methoxyisonicotinate (CAS 1305325-16-9) is a polysubstituted pyridine-4-carboxylate ester belonging to the isonicotinate family. Its molecular formula is C₈H₇Cl₂NO₃, with a molecular weight of 236.05 g·mol⁻¹, featuring chlorine atoms at the 2- and 5-positions, a methoxy group at the 3-position, and a methyl ester at the 4-position of the pyridine ring.

Molecular Formula C8H7Cl2NO3
Molecular Weight 236.05 g/mol
CAS No. 1305325-16-9
Cat. No. B1402705
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2,5-dichloro-3-methoxyisonicotinate
CAS1305325-16-9
Molecular FormulaC8H7Cl2NO3
Molecular Weight236.05 g/mol
Structural Identifiers
SMILESCOC1=C(C(=CN=C1Cl)Cl)C(=O)OC
InChIInChI=1S/C8H7Cl2NO3/c1-13-6-5(8(12)14-2)4(9)3-11-7(6)10/h3H,1-2H3
InChIKeyMDWVIMXSSFZVFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2,5-dichloro-3-methoxyisonicotinate (CAS 1305325-16-9) – Structural Identity and Compound-Class Context for Research Procurement


Methyl 2,5-dichloro-3-methoxyisonicotinate (CAS 1305325-16-9) is a polysubstituted pyridine-4-carboxylate ester belonging to the isonicotinate family. Its molecular formula is C₈H₇Cl₂NO₃, with a molecular weight of 236.05 g·mol⁻¹, featuring chlorine atoms at the 2- and 5-positions, a methoxy group at the 3-position, and a methyl ester at the 4-position of the pyridine ring . The compound is supplied as a research building block with a certified purity of ≥98% (NLT 98%) and is stored sealed in dry conditions at 2–8°C . Computed physicochemical descriptors reported by vendors include a topological polar surface area (TPSA) of 48.42 Ų, a calculated LogP of 2.18, four hydrogen-bond acceptor sites, zero hydrogen-bond donors, and two rotatable bonds . It is catalogued under MDL number MFCD23134535 and is intended exclusively for research and further manufacturing use .

Why Generic Substitution Fails for Methyl 2,5-dichloro-3-methoxyisonicotinate (CAS 1305325-16-9) – The Quantitative Differentiation Evidence


Polysubstituted isonicotinates with seemingly minor structural variations exhibit substantially different physicochemical and reactivity profiles that preclude simple interchange in synthesis or screening cascades. The simultaneous presence of two electron-withdrawing chloro substituents and one electron-donating methoxy group on the pyridine ring creates a unique electronic environment that is absent in the mono-chloro, des-methoxy, or regioisomeric (nicotinate) analogs [1]. These structural differences translate into quantifiable divergences in LogP, topological polar surface area, hydrogen-bond acceptor count, and thermal stability that directly affect solubility, membrane permeability, chromatographic behavior, and downstream synthetic compatibility [2]. The quantitative evidence summarized below demonstrates that methyl 2,5-dichloro-3-methoxyisonicotinate occupies a distinct position in reactivity–property space, and substitution with a close analog risks altering reaction yields, biological screening outcomes, or purification protocols.

Methyl 2,5-dichloro-3-methoxyisonicotinate (CAS 1305325-16-9) – Quantitative Differentiation Evidence Against Closest Structural Analogs


Hydrogen-Bond Acceptor Count: 4 vs. 3 for the Des-Methoxy Analog Methyl 2,5-Dichloroisonicotinate

Methyl 2,5-dichloro-3-methoxyisonicotinate possesses four hydrogen-bond acceptor (HBA) sites (ester carbonyl oxygen, ester alkoxy oxygen, methoxy oxygen, and pyridine nitrogen), whereas its closest des-methoxy analog methyl 2,5-dichloroisonicotinate (CAS 623585-74-0) has only three HBA sites, lacking the methoxy oxygen . This difference is confirmed by vendor-computed descriptor tables: the target compound reports H_Acceptors = 4, while the des-methoxy comparator reports H_Acceptors = 3 .

Medicinal Chemistry Computational ADME Fragment-Based Drug Design

Topological Polar Surface Area (TPSA): 48.42 Ų vs. 39.19 Ų for the Des-Methoxy Analog

The TPSA of methyl 2,5-dichloro-3-methoxyisonicotinate is 48.42 Ų , compared with 39.19 Ų for methyl 2,5-dichloroisonicotinate lacking the 3-methoxy group . This 9.23 Ų (23.6%) increase is attributable to the additional oxygen atom of the methoxy substituent and directly influences predicted membrane permeability.

Medicinal Chemistry Drug-Likeness Prediction ADME Optimization

Regioisomeric Carboxylate Positioning: 4-Ester (Isonicotinate) vs. 3-Ester (Nicotinate) – Divergent TPSA and LogP Profiles

Methyl 2,5-dichloro-3-methoxyisonicotinate is the 4-carboxylate (isonicotinate) regioisomer, whereas methyl 2,5-dichloronicotinate (CAS 67754-03-4) is the 3-carboxylate (nicotinate) regioisomer. This positional isomerism produces distinct computed property profiles: TPSA 48.42 Ų (isonicotinate) vs. 39.2 Ų (nicotinate) [1]; LogP 2.18 (isonicotinate) vs. 2.3 (nicotinate) [2]; and molecular weight 236.05 vs. 206.02 g·mol⁻¹ [1].

Organic Synthesis Regioisomer Differentiation Medicinal Chemistry

Thermal Stability and Boiling Point: 321.1°C vs. 275.2°C for the Des-Methoxy Analog

The predicted boiling point of methyl 2,5-dichloro-3-methoxyisonicotinate is 321.1 ± 37.0°C at 760 mmHg, compared with 275.2°C for methyl 2,5-dichloroisonicotinate . The flash point is similarly elevated: 148.0 ± 26.5°C vs. 120.3°C . These increases of approximately 46°C and 28°C, respectively, reflect the contribution of the 3-methoxy group to intermolecular interactions.

Process Chemistry Thermal Stability Purification Method Selection

Molecular Weight Class Distinction: 236.05 g·mol⁻¹ Separates the Target from Both Mono-Chloro and Non-Chlorinated Analogs

The molecular weight of methyl 2,5-dichloro-3-methoxyisonicotinate (236.05 g·mol⁻¹) is substantially higher than that of methyl 2-chloro-3-methoxyisonicotinate (201.61 g·mol⁻¹; Δ = +34.44 g·mol⁻¹; +17.1%) and methyl 3-methoxyisonicotinate (167.16 g·mol⁻¹; Δ = +68.89 g·mol⁻¹; +41.2%) . This mass difference is readily detectable by LC-MS and translates into distinct chromatographic retention times under standard reversed-phase conditions.

Analytical Chemistry LC-MS Method Development Building Block Selection

Synthetic Diversification Potential: Orthogonal Reactivity of C2-Cl, C5-Cl, and C3-OMe Substituents

The target compound presents three chemically distinct positions for sequential functionalization: the C2 and C5 chlorine atoms are amenable to palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald–Hartwig), while the C3 methoxy group can undergo demethylation to a phenol for further O-alkylation or sulfonation. By contrast, methyl 2,5-dichloroisonicotinate (CAS 623585-74-0) lacks the C3 oxygen handle entirely , and methyl 2-chloro-3-methoxyisonicotinate (CAS 1214387-44-6) offers only one chlorine leaving group . This differential in the number and type of reactive sites has not been quantified in a single head-to-head study, but the structural comparison is unambiguous: the target offers 3 diversifiable positions (C2, C3, C5) versus 2 for the des-methoxy analog and 2 for the mono-chloro analog.

Organic Synthesis Cross-Coupling Medicinal Chemistry Library Design

Methyl 2,5-dichloro-3-methoxyisonicotinate (CAS 1305325-16-9) – Evidence-Backed Research and Industrial Application Scenarios


Medicinal Chemistry Library Synthesis Requiring Three Orthogonal Diversity Vectors

When designing a focused kinase or GPCR-targeted library, methyl 2,5-dichloro-3-methoxyisonicotinate provides three chemically distinct positions for iterative functionalization—C2-Cl, C5-Cl, and C3-OMe—whereas analogs such as methyl 2,5-dichloroisonicotinate offer only two . This third diversification point enables systematic exploration of additional vector space without increasing the number of building blocks, directly supporting efficient structure–activity relationship (SAR) expansion.

ADME-Tolerant Fragment Screening Where TPSA and HBA Count Must Be Controlled

The target compound exhibits a TPSA of 48.42 Ų and four hydrogen-bond acceptor sites, compared with TPSA 39.19 Ų and three HBA sites for the des-methoxy analog . In fragment-based screening cascades where TPSA is used as a surrogate for permeability filtering, the two analogs cannot be used interchangeably; the target compound is pre-positioned for programs targeting central nervous system (CNS)-sparing or peripherally restricted profiles, while the des-methoxy analog trends toward higher predicted membrane permeability.

LC-MS-Based High-Throughput Purification with Unambiguous Mass Fingerprinting

With a molecular weight of 236.05 g·mol⁻¹ and a distinctive 9:6:1 chlorine isotope pattern, methyl 2,5-dichloro-3-methoxyisonicotinate is unambiguously distinguishable from its mono-chloro (MW 201.61) and non-chlorinated (MW 167.16) analogs by mass spectrometry . This enables automated product confirmation in parallel synthesis workflows without requiring NMR validation of every well, reducing analytical burden in high-throughput medicinal chemistry.

Process Chemistry Scale-Up Studies Requiring Defined Thermal Stability Windows

The predicted boiling point of 321.1°C and flash point of 148.0°C for the target compound exceed those of methyl 2,5-dichloroisonicotinate (BP 275.2°C, flash 120.3°C) . For reaction sequences involving exothermic steps or elevated-temperature distillations, this ~46°C boiling point margin provides an expanded operational safety window, informing solvent selection and reactor design during process development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 2,5-dichloro-3-methoxyisonicotinate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.